molecular formula C11H8BrNO2 B1584133 6-Bromo-2-methylquinoline-4-carboxylic acid CAS No. 37509-21-0

6-Bromo-2-methylquinoline-4-carboxylic acid

Cat. No. B1584133
CAS RN: 37509-21-0
M. Wt: 266.09 g/mol
InChI Key: QOTNALKWUMJLPS-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 37509-21-0 . It has a molecular weight of 266.09 . The IUPAC name for this compound is 6-bromo-2-methyl-4-quinolinecarboxylic acid . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methylquinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Doebner–von Miller reaction protocol has been reported for the synthesis of 2-methylquinoline .


Physical And Chemical Properties Analysis

“6-Bromo-2-methylquinoline-4-carboxylic acid” is a powder that is stored at room temperature . It has a melting point range of 266-270°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 6-Bromo-2-methylquinoline-4-carboxylic acid can be synthesized using a two-step process involving condensation and cyclization reactions. The Knorr synthesis, a key method, involves the condensation of β-keto esters with 4-bromoaniline, followed by cyclization to form 6-bromoquinolin-2(1H)-one. This synthesis has been optimized for specific conditions to avoid alternative reactions and achieve higher yields (Wlodarczyk et al., 2011).

Photolabile Protecting Group

  • 6-Bromo-2-methylquinoline-4-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. These derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), are notable for their high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence make them advantageous as caging groups for biological messengers (Fedoryak & Dore, 2002).

Bromination and Derivatives Synthesis

  • The synthesis and bromination of related compounds, such as 8-methylquinoline-5-carboxylic acid, provide insights into the chemical behavior of brominated quinolines. The study of bromination in the side chain of these compounds sheds light on the potential chemical modifications and derivatives of 6-Bromo-2-methylquinoline-4-carboxylic acid (Gracheva & Tochilkin, 1980).

Fluorescent Brightening Agents

  • Derivatives of 6-Bromo-2-methylquinoline-4-carboxylic acid have potential applications as fluorescent brightening agents. These derivatives can be synthesized through reactions with various compounds, providing a range of fluorescent properties for different applications (Rangnekar & Shenoy, 1987).

Potential in Drug Development

  • While avoiding details on drug use and side effects, it's important to note that the synthesis and functionalization of brominated quinolines, including compounds like 6-Bromo-2-methylquinoline-4-carboxylic acid, have implications in drug development, especially in the creation of novel compounds with potential therapeutic applications. The diverse reactivity and ability to form various derivatives make these compounds a valuable subject of study in medicinal chemistry (Choi & Chi, 2004).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is a current area of research . This suggests that “6-Bromo-2-methylquinoline-4-carboxylic acid” and similar compounds may have potential future applications in the field of medicinal chemistry.

properties

IUPAC Name

6-bromo-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTNALKWUMJLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308072
Record name 6-bromo-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinoline-4-carboxylic acid

CAS RN

37509-21-0
Record name 37509-21-0
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Record name 6-bromo-2-methylquinoline-4-carboxylic acid
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Record name 6-bromo-2-methylquinoline-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MN Zemtsova, PL Trakhtenberg, MV Galkina - Russian journal of organic …, 2003 - Springer
… The yield of 6-bromo2-methylquinoline-4-carboxylic acid was only 40%. Presumably, the low yields of 2-methylquinoline4-carboxylic acids prepared by addition of alkali to a mixture of 5…
Number of citations: 14 link.springer.com
OH Rizk, MG Bekhit, AAB Hazzaa… - Archiv der …, 2019 - Wiley Online Library
… In Scheme 1, the starting material, 6-bromo-2-methylquinoline-4-carboxylic acid 1, was prepared by the condensation of 5-bromoisatin with acetone in potassium hydroxide solution …
Number of citations: 6 onlinelibrary.wiley.com
MN Zemtsova, AV Zimichev, PL Trakhtenberg… - Pharmaceutical …, 2011 - Springer
… A mixture of 6-bromo-2-methylquinoline- 4-carboxylic acid (2.66 g, 0.01 mol), 4-nitrobenzaldehyde (1.51 g, 0.01 mol), K 2 CO 3 (0.1 g), and acetic anhydride (6 mL) was refluxed for 1.5 h…
Number of citations: 26 link.springer.com

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